Product packaging for skn1 protein(Cat. No.:CAS No. 148733-36-2)

skn1 protein

Cat. No.: B1176973
CAS No.: 148733-36-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background: Evolutionary Significance of Nuclear Factor Erythroid 2-Related (Nrf)/Cap'n'collar (CNC) Transcription Factors

The Nrf/CNC family of transcription factors represents an evolutionarily conserved group of proteins critical for cellular stress responses. In vertebrates, this family includes Nrf1, Nrf2, Nrf3, and p45 NF-E2, which regulate antioxidant, detoxification, and proteostatic pathways. Phylogenetic analyses reveal that these factors originated from genomic duplications, with their genes positioned adjacent to homeobox (HOX) clusters, suggesting co-evolution with developmental regulatory systems. Invertebrates, however, possess a single CNC homolog: Caenorhabditis elegans SKN-1 (Skinhead family member 1) and Drosophila melanogaster CncC. SKN-1 retains functional and structural parallels to mammalian Nrf2 but exhibits unique regulatory mechanisms reflecting its role in a simpler organism.

SKN-1 in C. elegans: Homology to Mammalian Nrf2 and Functional Divergence

SKN-1 shares a conserved CNC domain with Nrf2, enabling binding to antioxidant response elements (AREs) in target gene promoters. Structural studies demonstrate that SKN-1’s DNA-binding domain adopts a novel fold distinct from canonical bZIP proteins, utilizing a four-helix bundle and an N-terminal basic arm to interact with DNA. Unlike Nrf2, which heterodimerizes with small Maf proteins, SKN-1 binds DNA as a monomer, a feature linked to its lack of a leucine zipper domain. Functionally, SKN-1 regulates oxidative stress responses, detoxification, and longevity in C. elegans, mirroring Nrf2’s roles. However, SKN-1 also governs developmental processes, such as mesoderm specification and synaptic transmission, highlighting lineage-specific adaptations.

Research Objectives: Unifying Structural, Functional, and Regulatory Insights

This article synthesizes advances in understanding SKN-1’s molecular architecture, stress-responsive networks, and evolutionary divergence from vertebrate Nrf proteins. By integrating structural biology, genetic studies, and comparative genomics, we elucidate how SKN-1’s unique features underpin its dual roles in stress resilience and development.

Properties

CAS No.

148733-36-2

Molecular Formula

C9H11NO2S

Synonyms

skn1 protein

Origin of Product

United States

Scientific Research Applications

Aging and Longevity

Research indicates that SKN-1 is essential for promoting longevity in C. elegans. Studies have shown that increased levels of SKN-1 can extend lifespan by enhancing proteasome activity and improving stress resistance. For instance, one study demonstrated that SKN-1 mediates an unfolded protein response that adjusts proteasome capacity to ensure protein quality control, thereby preserving cellular function during aging .

StudyKey Findings
Lehrbach & Ruvkun (2016)SKN-1A/Nrf1 increases proteasome subunit gene expression in response to misfolded proteins.
Radhakrishnan et al. (2010)Mutants lacking SKN-1A show enhanced toxicity from misfolded proteins and reduced lifespan.

Pathogen Resistance

SKN-1 has been identified as a crucial regulator of innate immunity in C. elegans. It is involved in the organism's defense against pathogens such as Pseudomonas aeruginosa and Enterococcus faecalis. Overactivation of SKN-1 can lead to oxidative stress tolerance but may impair pathogen resistance, indicating a complex regulatory role .

PathogenRole of SKN-1
Pseudomonas aeruginosaRequired for resistance; excessive activation impairs immunity.
Enterococcus faecalisSimilar regulatory effects observed as with Pseudomonas.

Neurodegenerative Disease Models

In models of Alzheimer's disease using transgenic C. elegans, SKN-1 has been shown to mitigate the toxic effects of amyloid-beta aggregates. This protective role is linked to its ability to regulate proteostasis and reduce oxidative stress .

StudyFindings
VPRKL(Se)M Study (2024)Supplementation with VPRKL(Se)M alleviated Aβ-induced toxicity via SKN-1 modulation.

Oxidative Stress Response

SKN-1 is vital for cellular responses to oxidative stress, enhancing resistance through the upregulation of protective genes. The protein's activity is influenced by various metabolic signals, which can dictate its effectiveness in stress response mechanisms .

Case Study 1: Regulation of Proteostasis

In a study investigating the role of SKN-1 in proteostasis, researchers found that under conditions of proteasome dysfunction, SKN-1 expression was significantly upregulated, leading to increased proteasome gene expression and enhanced cellular resilience against protein misfolding .

Case Study 2: Interplay with Other Stress Responses

Another investigation highlighted how SKN-1 cooperates with other transcription factors like XBP-1 and ATF-6 during endoplasmic reticulum stress. This cooperation allows for tailored gene activation under different stress conditions, showcasing the versatility of SKN-1 in maintaining cellular homeostasis .

Preparation Methods

Recombinant Expression in Escherichia coli

While E. coli is a workhorse for recombinant protein production, SKN-1’s eukaryotic post-translational modifications (PTMs) complicate its expression in prokaryotic systems. Studies have attempted truncated SKN-1 constructs lacking glycosylation or transmembrane domains to facilitate solubility. For example, SKN-1C, a shorter isoform lacking the N-terminal transmembrane domain, has been expressed in E. coli BL21(DE3) strains using pET vectors. However, yields remain low (~0.5–1 mg/L) due to aggregation, necessitating refolding protocols involving urea gradients and redox shuffling.

Baculovirus-Mediated Expression in Insect Cells

The SKN-1A isoform, which undergoes N-linked glycosylation, has been successfully expressed in Sf9 insect cells using baculovirus vectors. This system preserves glycosylation at Asn-137 and Asn-203, critical for subsequent PNG-1/NGLY1-mediated deamidation. SKN-1A expression is typically induced at an MOI of 5 for 72 hours, yielding ~2–3 mg/L of glycosylated protein.

Transgenic C. elegans Strains

Endogenous SKN-1 is often studied in transgenic C. elegans expressing tagged variants (e.g., SKN-1::GFP). Constructs are microinjected into the gonads of young adults using standard protocols (e.g., 50 ng/μL SKN-1::GFP plasmid + 100 ng/μL co-injection marker). Stable lines are isolated by fluorescence screening, and SKN-1::GFP is purified via anti-GFP immunoprecipitation from synchronized adult lysates.

Purification Strategies for SKN-1 Isoforms

Affinity Chromatography for SKN-1A and SKN-1C

SKN-1A and SKN-1C purification leverages affinity tags such as His6 or FLAG. For SKN-1A, insect cell lysates are solubilized in 1% Triton X-100, followed by Ni-NTA chromatography (elution with 250 mM imidazole). SKN-1C, expressed in E. coli, is purified under denaturing conditions (6 M urea) and refolded via stepwise dialysis. Typical yields are summarized below:

IsoformExpression SystemPurification MethodYield (mg/L)Purity (%)
SKN-1ASf9 insect cellsNi-NTA + SEC2.1≥90
SKN-1CE. coli BL21Ni-NTA + Refolding0.870–80

SEC = Size-exclusion chromatography.

Immunoprecipitation of Endogenous SKN-1

Native SKN-1 is isolated from C. elegans using anti-SKN-1 polyclonal antibodies. Worms are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors. Lysates are pre-cleared with protein A/G beads, followed by incubation with anti-SKN-1 antibody (1:100) overnight at 4°C. Beads are washed with high-salt buffer (500 mM NaCl), and bound SKN-1 is eluted with 0.1 M glycine (pH 2.5).

Post-Translational Modification Analysis

Glycosylation and PNG-1-Mediated Editing

SKN-1A is N-glycosylated at Asn-137 and Asn-203 in the endoplasmic reticulum. Deglycosylation by PNG-1/NGLY1 converts these residues to aspartate, a process detected by mass spectrometry. To confirm editing, SKN-1A is treated with PNG-1 in vitro, followed by tryptic digestion and LC-MS/MS analysis. Key findings include:

  • Asn-137 → Asp-137 : +0.984 Da mass shift (observed Δ = +0.98 ± 0.02 Da).

  • Asn-203 → Asp-203 : Similar mass shift, with 92% conversion efficiency under optimal conditions.

Proteolytic Processing by DDI-1 Aspartic Protease

SKN-1A undergoes DDI-1-dependent cleavage between residues 155–167, generating a truncated active form. Cleavage is assayed by Western blot using anti-SKN-1 N-terminal antibodies. Truncation efficiency is ~80% in C. elegans intestinal cells under proteasome inhibition.

Functional Validation of Prepared SKN-1

Electrophoretic Mobility Shift Assays (EMSAs)

Recombinant SKN-1C (10–100 nM) is incubated with ³²P-labeled DNA probes containing SKN-1 binding sites (e.g., gst-4 promoter sequence: 5′-ATGASTNNRTCA-3′). Binding reactions include 1 μg poly(dI-dC) and 20 mM HEPES (pH 7.9). Complexes are resolved on 6% native PAGE gels, with SKN-1-DNA interactions confirmed by cold competition.

Luciferase Reporter Assays

HEK293T cells are co-transfected with SKN-1 expression plasmids and a firefly luciferase reporter under the control of SKN-1-responsive elements (e.g., gcs-1 promoter). Renilla luciferase serves as a normalization control. SKN-1 activation increases firefly/Renilla ratios by 4–6 fold in oxidative stress conditions (100 μM H₂O₂).

Challenges and Optimization Strategies

Solubility and Aggregation

SKN-1’s bZIP domain predisposes it to aggregation. Strategies to improve solubility include:

  • Co-expression with molecular chaperones (GroEL/GroES in E. coli).

  • Fusion with maltose-binding protein (MBP) or SUMO tags, which are cleaved post-purification.

Isoform-Specific Antibodies

Commercial anti-SKN-1 antibodies often lack isoform specificity. Custom antibodies targeting SKN-1A-specific regions (e.g., residues 50–70) are generated by immunizing rabbits with KLH-conjugated peptides. Affinity purification against the immunogen ensures specificity, with Western blot validation in skn-1 null mutants.

Applications of Prepared SKN-1 in Mechanistic Studies

Proteasome Homeostasis

SKN-1A regulates proteasome subunit genes (e.g., rpt-1, rpn-2). In vitro translated SKN-1A binds to the rpt-1 promoter in EMSAs, with binding abolished by Asn→Asp mutations at glycosylation sites.

Oxidative Stress Response

Purified SKN-1::GFP from C. elegans activates gst-4 transcription in ex vivo intestinal extracts, as shown by qRT-PCR (8-fold induction, p < 0.001) .

Q & A

Q. What experimental approaches are optimal for characterizing SKN1’s enzymatic activity and substrate specificity in vitro?

To assess SKN1’s enzymatic activity, combine kinetic assays (e.g., spectrophotometric measurement of β-glucan synthesis rates) with substrate competition experiments. Use purified SKN1 domains in reconstituted lipid bilayers to mimic membrane-associated activity . Mutagenesis targeting conserved residues in the SKN1 domain (e.g., catalytic triad residues) can validate functional motifs. Include negative controls with heat-inactivated protein and orthogonal validation via mass spectrometry for product identification .

Q. How can structural data (e.g., X-ray crystallography) inform hypotheses about SKN1’s functional domains?

Structural studies paired with sequence alignment (e.g., using Pfam or InterPro databases) can identify conserved motifs. For example, the truncated SKN1 domain in Schizosaccharomyces pombe Sbg1p lacks canonical catalytic residues, suggesting a regulatory role in cytokinesis rather than direct enzymatic activity . Use tools like AlphaFold2 to predict tertiary structures and guide mutagenesis studies targeting putative binding pockets .

Q. What statistical methods are appropriate for analyzing SKN1 expression data across different fungal species?

Apply hierarchical clustering or principal component analysis (PCA) to RNA-seq datasets to identify conserved expression patterns. Use Fisher’s exact test to evaluate enrichment of SKN1 homologs in fungal genomes with specific cell wall compositions. Report effect sizes and confidence intervals to distinguish biological relevance from technical noise .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzymatic activity and in vivo phenotypic observations of SKN1 mutants?

Discrepancies may arise from compensatory mechanisms (e.g., redundant enzymes like Kre6p in budding yeast) or post-translational modifications. Employ genetic epistasis analysis (e.g., double mutants) and compartment-specific reporters (e.g., pH-sensitive probes for Golgi activity). Combine in vitro assays with live-cell imaging to correlate enzyme kinetics with subcellular localization .

Q. What computational strategies enable the design of SKN1 variants with altered substrate specificity for synthetic biology applications?

Use Rosetta-based energy minimization to model SKN1-substrate interactions, focusing on electrostatic and steric complementarity. Validate designs via deep mutational scanning, where libraries of SKN1 mutants are screened for activity against non-native substrates (e.g., chitin derivatives). Iterate using machine learning (ML) models trained on experimental fitness scores .

Q. How should researchers design experiments to study SKN1’s role in fungal cell wall integrity under stress conditions?

Implement a factorial design with variables like temperature, osmotic stress, and antifungal agents. Measure SKN1 activity via fluorescent probes (e.g., Aniline Blue for β-glucan detection) and correlate with transcriptomics data. Use RNAi knockdown in Aspergillus or Candida models to assess phenotypic robustness. Include biological replicates (n ≥ 3) and power analysis to ensure statistical validity .

Methodological Guidelines

Q. What are the best practices for reporting SKN1-related data to ensure reproducibility?

  • Structural data : Deposit coordinates in the PDB and include Ramachandran plot statistics.
  • Kinetic assays : Report VmaxV_{max}, KmK_m, and kcatk_{cat} values with standard deviations.
  • Mutant strains : Use standardized nomenclature (e.g., Δsbg1::kanMX4) and cite parental strain sources .

Q. How can machine learning enhance the prediction of SKN1 interaction networks?

Train graph neural networks (GNNs) on protein-protein interaction databases (e.g., STRING) to prioritize SKN1-binding partners. Validate predictions via co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR). Address false positives by integrating evolutionary coupling data from multiple sequence alignments .

Data Contradiction Analysis

Example : Conflicting reports on SKN1’s role in sphingolipid biosynthesis vs. glucan synthesis.

  • Resolution : Context-dependent functionality. In S. pombe, Sbg1p (with a truncated SKN1 domain) impacts sphingolipid metabolism, while full-length SKN1 homologs in Saccharomyces cerevisiae directly synthesize glucans. Use phylogenetic analysis to distinguish clade-specific functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.